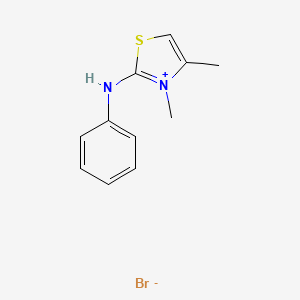

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical drugs. This compound features a thiazole ring, which consists of sulfur and nitrogen atoms, contributing to its unique chemical properties .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the biological activity of the target, resulting in the observed therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . For instance, they may activate or inhibit certain enzymes or receptors in the biological systems , leading to downstream effects such as modulation of neurotransmitter synthesis or energy metabolism .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide typically involves the interaction of thiosemicarbazides with phenacyl bromide derivatives. The reaction is carried out in a dipolar aprotic solvent like ethyl acetate at room temperature. The process yields high amounts of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

化学反応の分析

Types of Reactions

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its cytotoxic activity against cancer cells.

Industry: Utilized in the development of dyes and chemical reaction accelerators.

類似化合物との比較

Similar Compounds

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycine: An antineoplastic drug.

Tiazofurin: An antitumor drug.

Uniqueness

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties.

生物活性

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

The biological activity of this compound is primarily attributed to its structural properties that allow it to engage in electrophilic and nucleophilic substitutions at specific positions on the thiazole ring.

- Electrophilic Substitution : Occurs at the C-5 position.

- Nucleophilic Substitution : Primarily occurs at the C-2 position.

These reactions facilitate interactions with various biochemical pathways, influencing cellular processes and leading to a range of pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits a wide spectrum of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential against Aspergillus species and other filamentous fungi .

- Antioxidant Properties : Thiazole derivatives are recognized for their ability to scavenge free radicals, contributing to their antioxidant capabilities .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Cytotoxic Activity : There is evidence supporting its cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Aspergillus | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammation | |

| Cytotoxic | Inhibits growth of cancer cells |

Study on Antifungal Activity

A study conducted using the microdilution method assessed the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. The results indicated significant antifungal activity comparable to established antifungal agents like miconazole and voriconazole .

Antibacterial Evaluation

In vitro testing revealed that compounds structurally related to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substituents showed MIC values as low as 25 μg/mL against Staphylococcus aureus .

特性

IUPAC Name |

3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZUODLFNIRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。